Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

Building Block Purity Medicinal Chemistry Procurement Quality Specification

Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS 1504412-80-9) is a conformationally restricted bicyclic amine building block featuring a 2-azabicyclo[4.1.0]heptane core with a Boc-protected ring nitrogen and a free aminomethyl substituent at the 6-position. The rigid cyclopropane-fused piperidine framework enforces a defined spatial orientation of the amine vectors, making it a valuable intermediate for constructing sp3-enriched drug candidates.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1504412-80-9
Cat. No. B2630662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
CAS1504412-80-9
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1C2)CN
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(8-13)7-9(12)14/h9H,4-8,13H2,1-3H3
InChIKeyGINXHIFJXMDZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate: Core Scaffold Identity and Procurement Rationale


Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS 1504412-80-9) is a conformationally restricted bicyclic amine building block featuring a 2-azabicyclo[4.1.0]heptane core with a Boc-protected ring nitrogen and a free aminomethyl substituent at the 6-position . The rigid cyclopropane-fused piperidine framework enforces a defined spatial orientation of the amine vectors, making it a valuable intermediate for constructing sp3-enriched drug candidates [1]. With a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol, this compound serves as a versatile entry point for the synthesis of orexin receptor antagonists, inducible nitric oxide synthase (iNOS) inhibitors, and other bioactive molecules within the 2-azabicyclo[4.1.0]heptane class [2].

Why 2-Aza Regioisomer Bicyclic Amines Cannot Be Interchanged: A Procurement Specification Imperative for Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate


The nitrogen position within the azabicyclo[4.1.0]heptane framework is not merely a structural nuance but a critical determinant of biological target engagement. The 2-azabicyclo[4.1.0]heptane scaffold, where the nitrogen is directly adjacent to the cyclopropane ring, exhibits distinct conformational preferences and pharmacophoric geometries compared to its 3-aza or 4-aza regioisomeric counterparts [1]. This positional difference translates into divergent structure-activity relationships (SAR) when the aminomethyl handle is elaborated; for example, 2-aza derivatives have demonstrated potent dual orexin receptor antagonism, whereas 3-aza analogs are primarily explored as monoamine reuptake inhibitors [2][3]. Generic substitution with the incorrect regioisomer would therefore compromise the intended biological activity and render synthetic campaigns null, underscoring the necessity of precise procurement specifications for the 2-aza scaffold bearing the 6-aminomethyl functional handle.

Quantitative Differentiation Evidence for Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate Against Closest Analogs


Purity Benchmark: 98% Assay Versus In-Class Standard of 95% for Aminomethyl-Substituted Azabicyclo[4.1.0]heptane Building Blocks

Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is commercially available at a certified purity of 98%, as listed by Leyan (Catalog No. 2231517) . In contrast, the closest 3-aza regioisomeric analog, tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 1341039-52-8), is typically offered at a standard purity of 95% across multiple vendors, including Chemshuttle (Catalog No. 195148) . This 3% absolute purity differential represents a reduced impurity burden that translates to cleaner downstream reaction profiles, particularly critical in multi-step synthetic sequences where byproduct accumulation can drastically erode overall yield.

Building Block Purity Medicinal Chemistry Procurement Quality Specification

Synthetic Accessibility Advantage: 38% Overall Yield via Divergent Strategy from a Common Hydroxymethyl Precursor

The 6-aminomethyl-2-azabicyclo[4.1.0]heptane scaffold is accessible through a published divergent synthetic strategy starting from commercially available 4-hydroxymethylpyridine. The common precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, is obtained in four steps with a 38% overall yield, and subsequent 1-3 step functionalization sequences—including aminomethyl introduction—provide the target bifunctional derivatives [1]. Prior synthetic routes to 2-azabicyclo[4.1.0]heptane scaffolds often relied on non-stereoselective cyclopropanation or lengthy chiral auxiliary-based approaches, yielding less than 25% over comparable step counts, based on retrospective analysis of earlier literature protocols for bicyclic aminocyclopropane construction [2]. This represents a >50% improvement in overall yield relative to legacy methods for accessing functionally analogous 2-azabicyclo[4.1.0]heptane derivatives.

Synthetic Methodology Divergent Synthesis Building Block Library Production

Functional Handle Orthogonality: Boc-Protected 2-Aza Nitrogen Paired with Free Aminomethyl Enables Sequential, Regioselective Elaboration Unavailable in Mono-Functionalized Analogs

The target compound uniquely presents two chemically orthogonal amine handles: a Boc-protected secondary amine within the 2-azabicyclo ring (pKa of conjugate acid ~8.5, predicted) and a free primary aminomethyl group at the 6-position (pKa ~10.5, predicted) . This orthogonal protection strategy is absent in common unsubstituted 2-azabicyclo[4.1.0]heptane (CAS 286-15-7, purity 95%) or its hydrochloride salt, which lack the free aminomethyl handle and therefore restrict derivatization to a single vector [1]. In contrast, 3-azabicyclo[4.1.0]heptane-based aminomethyl building blocks such as tert-butyl 7-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate position the aminomethyl group at the cyclopropane 7-position rather than the 6-position, altering the exit vector geometry by approximately 109° (cyclopropane bond angle deviation) relative to the piperidine ring plane . This differential spatial orientation of the amine nucleophile fundamentally alters the molecular topology of final conjugates.

Orthogonal Protection Regioselective Functionalization Library Synthesis

Validated Biological Target Engagement: 2-Azabicyclo[4.1.0]heptane Core Demonstrates Sub-Nanomolar iNOS Inhibition, Distinguishing It from 3-Aza Scaffolds with Monoamine Transporter Activity

Derivatives of the 2-azabicyclo[4.1.0]heptane scaffold have demonstrated potent inhibition of human inducible nitric oxide synthase (iNOS). The clinical-stage compound ONO-1714, (1S,5S,6R,7R)-7-chloro-3-imino-5-methyl-2-azabicyclo[4.1.0]heptane hydrochloride, achieves a Ki of 1.88 nM against human iNOS [1], underscoring the privileged nature of the 2-aza scaffold for this target class. In parallel, 2-azabicyclo[4.1.0]heptane derivatives with appropriate 6-substitution patterns have been patented as dual orexin-1 and orexin-2 receptor antagonists for sleep disorders [2]. By contrast, the 3-azabicyclo[4.1.0]heptane scaffold has predominantly been explored as a core for triple monoamine (serotonin, norepinephrine, dopamine) reuptake inhibitors—a pharmacologically distinct target class [3]. The divergence in validated biological targets between the 2-aza and 3-aza regioisomers confirms that the nitrogen position, rather than the bicyclic framework alone, dictates target engagement profiles.

Nitric Oxide Synthase Inhibition Orexin Receptor Antagonism Target Selectivity Profiling

Procurement-Driven Application Scenarios for Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate


Orexin Receptor Antagonist Lead Optimization Programs

For medicinal chemistry teams developing novel orexin-1/orexin-2 dual antagonists for the treatment of insomnia or narcolepsy, tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate provides the optimal entry point. The 2-azabicyclo[4.1.0]heptane scaffold is the established privileged core for this target class, with multiple patent families from Glaxo Group Limited demonstrating its utility [1]. The orthogonal Boc/aminomethyl protection enables sequential functionalization: the free aminomethyl group can be directly coupled to carboxylic acid-bearing aryl/heteroaryl fragments via amide bond formation, while the Boc group can be removed post-coupling to expose the ring nitrogen for further diversification. The 98% commercial purity reduces the risk of impurity-derived false positives in biological assays , and the scalable synthetic route with 38% overall yield to the key intermediate ensures supply continuity from hit-to-lead through preclinical candidate nomination [2].

Conformationally Constrained iNOS Inhibitor Scaffold Construction

Given that the 2-azabicyclo[4.1.0]heptane core is embedded within ONO-1714, a clinical-stage iNOS inhibitor with a Ki of 1.88 nM [3], this building block is ideally suited for structure-based drug design campaigns targeting the iNOS active site. The rigid cyclopropane ring enforces a specific orientation of the aminomethyl substituent that can be exploited to probe the substrate access channel of the enzyme. Researchers can use the free amine to install guanidine or amidine moieties—critical pharmacophores for iNOS inhibition—via reductive amination or acylation sequences, while the Boc-protected nitrogen can be retained or deprotected to modulate physicochemical properties. The divergent synthetic methodology reported for the 6-functionalized azabicyclo[4.1.0]heptane series [2] further enables rapid analoging around the 6-position without altering the core scaffold geometry.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The combination of low molecular weight (226.32 g/mol), high fraction of sp3-hybridized carbons (Fsp3 = 0.67), two orthogonal functional handles, and a defined 3D topology makes this compound an excellent fragment for FBDD and DEL construction [2]. The free aminomethyl group serves as the primary attachment point for DNA barcoding or solid-support immobilization, while the Boc group provides a latent diversification site for late-stage library enumeration. The 98% purity is critical for DEL applications, where trace impurities can lead to false-positive sequencing hits during affinity selection. The scaffold's validated target engagement across two distinct pharmacological classes (iNOS and orexin receptors) [1][3] increases the likelihood of identifying novel chemical matter against structurally diverse protein targets within a single DEL campaign.

3D-Fragment Library Enrichment with Bicyclic Amine Building Blocks

Modern fragment libraries increasingly prioritize three-dimensional, sp3-rich scaffolds over flat aromatic compounds, based on the lead-likeness principles that correlate higher Fsp3 values with improved clinical success rates. Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate, with its conformationally restricted bicyclic framework and two chemically distinct nitrogen handles, addresses this need directly [2]. The scaffold adds shape diversity to existing fragment collections by introducing a cis-fused cyclopropane-piperidine motif that is underrepresented in commercial libraries, where piperidine and azetidine fragments predominate. The commercial availability at 98% purity with batch-to-batch quality assurance documentation enables immediate integration into automated high-throughput crystallography and NMR-based fragment screening workflows .

Quote Request

Request a Quote for Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.